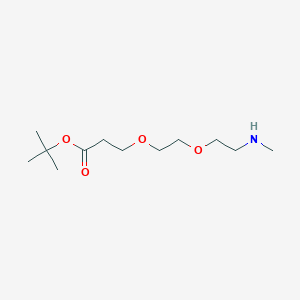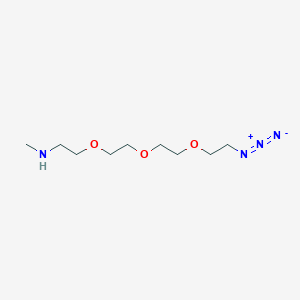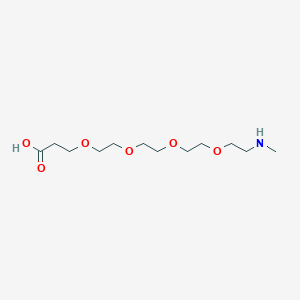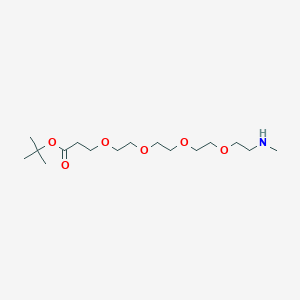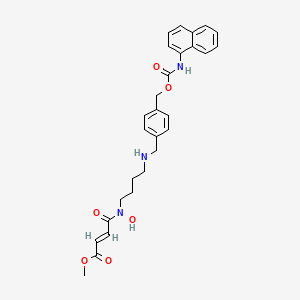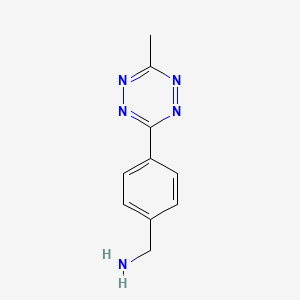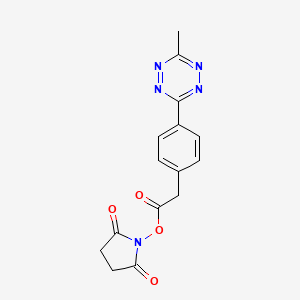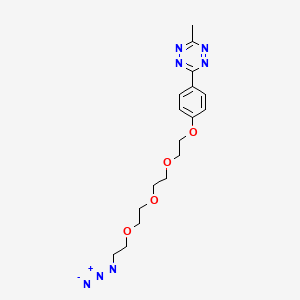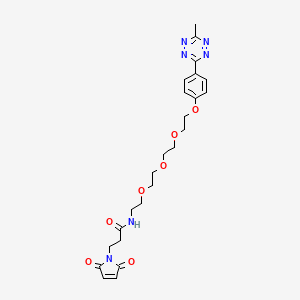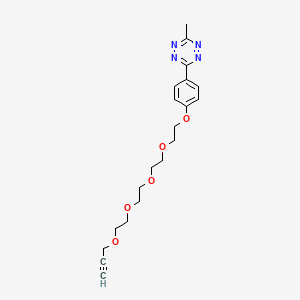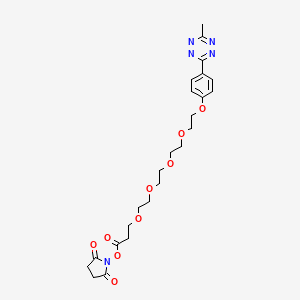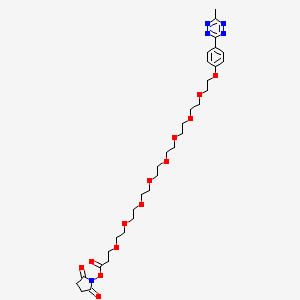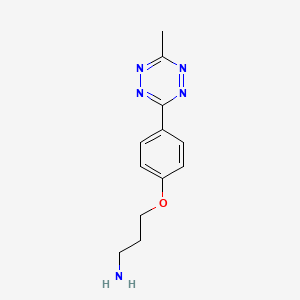
Mitoquinone-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitoquinone-cyclodextrin is a 1:1 molar ratio complex of Mitoquinone mesylate with cyclodextrin. Mitoquinone mesylate, also known as MitoQ or MitoQ10; is a mitochondria-targeted antioxidant designed to accumulate within mitochondria in vivo in order to protect against oxidative damage. MitoQ comprises a positively charged lipophilic cation that drives its extensive accumulation within the negatively charged mitochondria inside cells. Note: pure MitoQ10 is a tar-like or waxy semi-solid and very hard to transfer between containers. For the convenience of use, we supply Mitoquinone mesylate-cyclodextrin as 1:1 molar ratio (or 1:1.67, w/w). Mitoquinone mesylate-cyclodextrin is a solid powder, which is more stable and convenience for use.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
Mitoquinone-cyclodextrin has been studied for its potential role in Alzheimer's Disease (AD). Research indicates that mitochondrial dysfunction and oxidative stress contribute significantly to AD's progression. Mitoquinone (mitoquinone mesylate), a novel mitochondria-targeted antioxidant, has demonstrated efficacy in preventing AD-like pathology in mouse cortical neurons and in a transgenic mouse model of AD. It attenuated β-amyloid-induced neurotoxicity and prevented cognitive decline, oxidative stress, Aβ accumulation, astrogliosis, synaptic loss, and caspase activation in these models, suggesting its potential therapeutic role in diseases involving oxidative stress and metabolic failure, like AD (McManus, Murphy, & Franklin, 2011).
Pancreatic β-cell Function and Energetics
Mitoquinone has been reported to influence pancreatic islet morphology and insulin secretion dynamics, particularly in the context of high-fat-fed obese mice. It reduced oxidative stress, improved liver function, decreased the demand for insulin, and reduced islet size, highlighting its potential for mitigating weight gain and enhancing liver function (Imai et al., 2018).
Neuroprotection in Traumatic Brain Injury
Mitoquinone has shown neuroprotective effects in models of traumatic brain injury (TBI). It reduced neuronal apoptosis and inflammation and activated the Nrf2-ARE signaling pathway, which could be an underlying mechanism for its neuroprotective properties (Zhou et al., 2018).
Cyclodextrin-based Pharmaceutical Applications
Cyclodextrins, particularly in their conjugated forms, have significant pharmaceutical applications. They are known for their ability to form water-soluble inclusion complexes with small molecules and portions of large compounds, thereby improving drug bioavailability and delivery, particularly in treating neurological diseases (Davis & Brewster, 2004).
Anticancer Properties
Mitoquinone has been studied for its potential anticancer activity, particularly in breast cancer cells. It induced autophagy and apoptosis through oxidative stress mechanisms and influenced the autophagy-related protein LC3-II, suggesting its efficacy as a novel anticancer agent (Rao et al., 2010).
Propiedades
Número CAS |
845959-52-6 |
|---|---|
Nombre del producto |
Mitoquinone-cyclodextrin |
Fórmula molecular |
C80H117O42PS |
Peso molecular |
1813.8078 |
Nombre IUPAC |
(10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl)triphenylphosphonium methanesulfonate with cyclodextrin. |
InChI |
InChI=1S/C42H70O35.C37H44O4P.CH4O3S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h8-63H,1-7H2;10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q;+1;/p-1/t8-,9-,10-,11-,12+,13+,14+,15-,16-,17-,18+,19-,20+,21+,22-,23-,24-,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+;;/m0../s1 |
Clave InChI |
PQSSUSXOSOIMGL-PTOJYDMNSA-M |
SMILES |
O=C(C(CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)=C4C)C(OC)=C(OC)C4=O.CS(=O)([O-])=O.O[C@@H]5[C@@H](O)[C@H](O[C@@H]6[C@H](O)[C@@H](O)[C@H](O7)[C@@H](CO)O6)[C@@H](CO)O[C@@H]5O[C@H]8[C@H](O)[C@@H](O)[C@@H](O[C@@H]9[C@@H](O)[C@H](O)[C@H](O[C@@H]%10[C@@H](O)[C@H](O)[C@H](O[C@@H]%11[C@@H](O)[C@H](O)[C@H](O[C@@H]%12[C@@H](O)[C@H](O)[C@H]7O[C@H]%12CO)O[C@H]%11CO)O[C@H]%10CO)O[C@H]9CO)O[C@@H]8CO |
Apariencia |
Yellow to brown solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Mitoquinone mesylate-cyclodextrin; MitoQ; Mito Q10; MitoQ10; MitoQ-10; Mitoubiquinone mesylate; Mitoquinone methanesulfonate; Mitoquinone mesylate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



